Enhanced Lipophilicity (LogP) Relative to Unsubstituted Analog
2-Methyl-4-(pyrrolidin-2-yl)pyrimidine exhibits a higher calculated LogP (1.21) compared to the unsubstituted analog 4-(pyrrolidin-2-yl)pyrimidine (LogP ~0.96) . This difference arises from the presence of the 2-methyl group, which increases hydrophobicity and can influence membrane permeability and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.21 |
| Comparator Or Baseline | 4-(Pyrrolidin-2-yl)pyrimidine: ~0.96 |
| Quantified Difference | +0.25 |
| Conditions | Calculated values; ChemScene computational chemistry data and ChemSrc database |
Why This Matters
Higher LogP suggests improved passive membrane diffusion, which is a critical parameter in early drug discovery for oral bioavailability.
- [1] ChemExper. 4-(Pyrrolidin-2-yl)pyrimidine LogP data. View Source
